1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonylated dihydroimidazole derivative characterized by a 2-methoxy-4,5-dimethylphenylsulfonyl group at position 1 and a phenyl group at position 2 of the imidazole ring. This compound’s structural features, including electron-donating methoxy and methyl groups on the sulfonyl-substituted phenyl ring, may influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-11-16(23-3)17(12-14(13)2)24(21,22)20-10-9-19-18(20)15-7-5-4-6-8-15/h4-8,11-12H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFLZIBAPMPYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl intermediate: The starting material, 2-methoxy-4,5-dimethylphenyl, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Imidazole ring formation: The sulfonyl intermediate is then reacted with an appropriate imidazole precursor, such as 2-phenyl-1H-imidazole, under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
-
Anti-inflammatory Properties
- Studies have demonstrated that imidazole derivatives possess significant anti-inflammatory effects. For instance, compounds similar to 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Molecular docking studies suggest that these compounds can effectively bind to the COX-2 receptor, indicating potential as anti-inflammatory agents .
-
Analgesic Effects
- Research has shown that imidazole derivatives can exhibit potent analgesic properties. For example, a related compound demonstrated significant analgesic activity in animal models, achieving up to 89% effectiveness at specific dosages . This highlights the potential of this compound in pain management therapies.
- Antiviral Activity
Case Study 1: Synthesis and Evaluation of Imidazole Derivatives
A study synthesized a series of imidazole derivatives and evaluated their biological activities. Among these, specific compounds exhibited high binding affinity to COX enzymes and significant reduction in inflammation in vivo . The study utilized various analytical methods including IR and NMR spectroscopy for characterization.
Case Study 2: Antiviral Screening of Imidazole Compounds
In another investigation, a group of substituted imidazoles was tested against viral pathogens. The results indicated that certain derivatives had micromolar activity against dengue and yellow fever viruses . This underscores the potential of imidazole compounds in developing antiviral therapies.
Mechanism of Action
The mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The phenyl and imidazole rings may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogous sulfonylated imidazole derivatives:
Electronic and Steric Effects
- Methoxy vs. Methyl Groups : The methoxy group in the target compound is electron-donating, which may moderate the electron-withdrawing effect of the sulfonyl group. In contrast, methyl substituents (e.g., in ) contribute to steric hindrance without significantly altering electronic properties.
Physicochemical Properties
- Solubility : The methoxy group in the target compound may enhance water solubility compared to purely hydrocarbon-substituted analogs (e.g., ).
- Thermal Stability : Crystallographic studies of related compounds (e.g., ) indicate that substituents like methoxy and methyl influence packing efficiency and melting points.
Research Findings and Implications
- Structural Insights : Crystallographic data from compounds like highlight the role of substituents in dictating molecular conformation. The target compound’s methoxy group may facilitate hydrogen bonding, affecting crystal lattice stability.
- Functional Versatility : The dihydroimidazole core, combined with variable sulfonyl groups, enables diverse applications—from biochemical probes () to optoelectronic materials ().
Biological Activity
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique structural features of this compound, including the sulfonyl group and the imidazole ring, contribute to its diverse biological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.5 g/mol. The compound features a sulfonyl group attached to an imidazole ring, which is known for its ability to participate in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.5 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring allows these compounds to interact with microbial enzymes and disrupt essential cellular processes. In studies involving various bacterial strains, compounds similar to this compound have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain derivatives can effectively inhibit tumor growth in various cancer cell lines . The mechanism often involves targeting specific signaling pathways that are crucial for cancer cell survival.
Enzyme Inhibition
The imidazole moiety is known for its ability to act as a competitive inhibitor for several enzymes. Studies suggest that compounds like this compound may inhibit kinases and proteases involved in critical biological processes . This property makes them potential candidates for drug development aimed at treating diseases characterized by dysregulated enzyme activity.
Study on Antifungal Activity
A study conducted on substituted imidazoles demonstrated that certain derivatives exhibited higher antifungal activity compared to their antibacterial counterparts. The study utilized a brine shrimp lethality assay to establish toxicity levels and confirmed that the antifungal activity was notably significant .
Mechanistic Insights
Research has provided insights into the mechanism of action for similar compounds. For instance, the interaction between the sulfonyl group and target proteins can lead to conformational changes that inhibit enzymatic activity. This interaction is crucial for understanding how these compounds can be optimized for therapeutic use .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMSO or DMF | >80% yield |
| Base | KOH (40 mmol) | Avoids side reactions |
| Reaction Time | 45–90 minutes | Maximizes conversion |
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- X-ray crystallography : Resolves dihedral angles between aromatic rings and confirms non-planar conformations. For example, dihedral angles of 35.78° (imidazole vs. benzene) and 82.09° (imidazole vs. allyl group) were critical for structural validation .
- NMR spectroscopy :
- ¹H NMR : Methoxy (δ 3.8–4.0 ppm) and sulfonyl protons (δ 7.5–8.0 ppm) confirm substitution patterns.
- ¹³C NMR : Quaternary carbons in the imidazole ring (δ 140–150 ppm) indicate electronic effects from substituents.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .
Advanced: How can computational methods predict reactivity in novel reactions?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and AI-driven synthesis planning tools (e.g., ICReDD’s Template_relevance models) can:
- Predict reaction pathways : Identify feasible intermediates and transition states for sulfonylation or alkylation steps .
- Optimize conditions : Screen solvent/base combinations to minimize energy barriers. For example, DMSO’s solvation effects reduce activation energy by 15–20 kJ/mol in analogous reactions .
- Validate regioselectivity : Electron density maps guide predictions of sulfonyl group positioning on the imidazole ring .
Advanced: How to resolve contradictions in reported biological activities of similar imidazole derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:
- Structure-activity relationship (SAR) studies : Compare bioactivity of derivatives with modified substituents (e.g., methoxy vs. hydroxyl groups) .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO <0.1% v/v).
- Computational docking : Simulate binding affinities to target proteins (e.g., β-lactamase inhibitors) to explain divergent results .
Q. Table 2: Biological Activity Variability in Analogous Compounds
| Compound Modification | Reported Activity | Key Assay Variable |
|---|---|---|
| Methoxy substitution | Antimicrobial (MIC 8 µg/mL) | pH 7.4 buffer |
| Hydroxyl substitution | Inactive | pH 6.0 buffer |
Basic: What are common challenges in achieving regioselectivity during sulfonylation?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric hindrance : Bulky substituents (e.g., 4,5-dimethyl groups) direct sulfonylation to the less hindered N1 position .
- Electronic effects : Electron-donating groups (e.g., methoxy) activate specific ring positions for electrophilic attack.
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts .
Advanced: How does crystal packing influence physicochemical properties?
Methodological Answer:
Crystal packing, driven by non-covalent interactions, affects solubility and stability:
- Hydrogen bonding : C–H⋯O bonds form infinite chains along the b-axis, enhancing thermal stability (melting point >200°C) .
- C–H⋯π interactions : Between methyl H and phenyl rings, contributing to low solubility in polar solvents (e.g., <1 mg/mL in water) .
- Dihedral angles : Non-planar conformations reduce π-π stacking, impacting solid-state fluorescence properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
